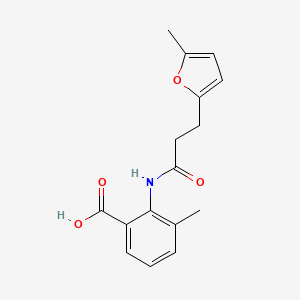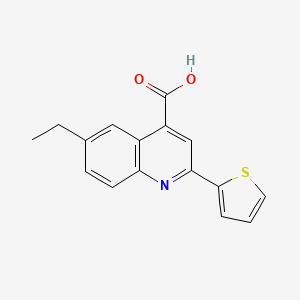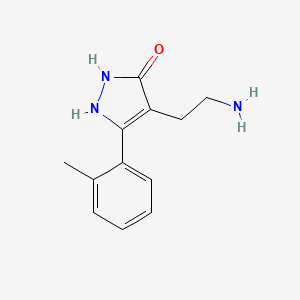![molecular formula C26H27N3O3S2 B2378824 N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamid CAS No. 477569-56-5](/img/structure/B2378824.png)
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole ring fused to a benzene ring, with additional functional groups that contribute to its unique chemical properties. Benzothiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Wissenschaftliche Forschungsanwendungen
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete cyclization. The resulting benzothiazole intermediate is then coupled with 4-(dipropylsulfamoyl)benzoyl chloride in the presence of a coupling agent like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) to form the final product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions, such as hydrogenation, can be used to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C)
Substitution reagents: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield fully saturated derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzothiazole ring .
Wirkmechanismus
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-aminobenzothiazole
- Benzothiazole-2-carboxylic acid
- 2-mercaptobenzothiazole
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the dipropylsulfamoyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S2/c1-3-17-29(18-4-2)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-6-5-9-21(22)26-28-23-11-7-8-12-24(23)33-26/h5-16H,3-4,17-18H2,1-2H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQKRVLQLIWRIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2378744.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2378745.png)

![2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2378748.png)

![4-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2378750.png)
![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2378751.png)

![2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2378754.png)
![4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2378757.png)

![2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B2378761.png)

